molecular formula C44H32Cl2P2Pd B154321 ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium CAS No. 127593-28-6

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

Cat. No. B154321
M. Wt: 800 g/mol
InChI Key: VDHAUMFISVWIRX-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the preparation of ditriflate of 1,1’-bi-2-naphthol . This is followed by the preparation of (R)- (+)-BINAP . The methylene group (CH2) in dppm (and especially its complexes) is mildly acidic. The ligand can be oxidized to give the corresponding oxides and sulfides CH2 [P (E)Ph 2] 2 (E = O, S). The methylene group is even more acidic in these derivatives .


Chemical Reactions Analysis

This compound is a widely used component in catalytic systems . It has been used in various reactions such as cross-coupling of sec-alkyl and n-alkyl Grignard reagents with high yield and selectivity . It is also suitable for Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .

Scientific Research Applications

Catalysis in Water

The use of BINAP in water as a medium for catalytic reactions has been explored, highlighting the compound's versatility and its environmental benefits. For instance, BINAP ligands supported on polystyrene-poly(ethylene glycol) resin were used for rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to alpha,beta-unsaturated ketones in water, showcasing the ligand's adaptability to green chemistry principles (Otomaru et al., 2004). Similarly, sulfonated BINAP synthesized for rhodium complexes enabled the first asymmetric hydrogenation in neat water, achieving optical yields comparable to those in nonaqueous solvents (Wan & Davis, 1993).

Asymmetric Synthesis

BINAP's role in asymmetric synthesis is well-documented, providing high enantioselectivity in various reactions. It serves as an excellent ligand for Rh(I)-catalyzed asymmetric hydrogenations, with factors controlling enantioselectivity discussed in depth, based on 31 P-NMR measurements (Miyashita et al., 1984). The synthesis and structural characterization of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) further emphasize its accessibility and high purity, underscoring its practicality in synthetic applications (Zhaowe, 2015).

Metal Complexes and Organic Transformations

The synthesis of metal BINAP complexes and their application in various organic transformations reveal a unique reactivity pattern that enables their use in a wide range of chemical transformations. This review covers recent developments in the synthesis of these complexes and their application in organic synthesis, providing insights into their versatility and effectiveness as catalysts (Misra et al., 2017).

Enantioresolution and Structural Insights

Further research into BINAP includes the enantioresolution of its oxide form using an inclusion complex with chiral 2,2'-dihydroxy-1,1'-binaphthyl, achieving high enantiomeric excesses. This underscores the ligand's potential for creating highly pure chiral compounds, vital for pharmaceutical synthesis and other applications requiring high stereoselectivity (Hatano et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The increasing use of dppf in the synthesis and matrix of 21st century materials suggests that this ubiquitous lab companion will increasingly find its way into the fabric or processing of future functional molecular materials .

properties

IUPAC Name

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAUMFISVWIRX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

CAS RN

115826-95-4, 127593-28-6
Record name [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride
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Record name Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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